METACRILATO DE ISOBORNILO

Descripción general

Descripción

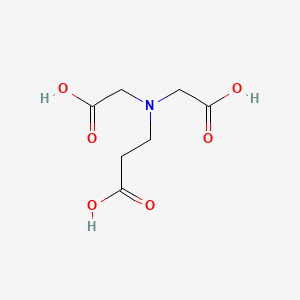

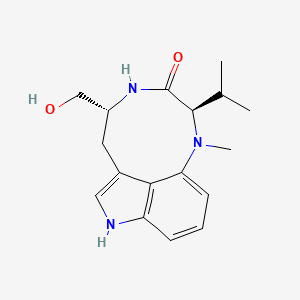

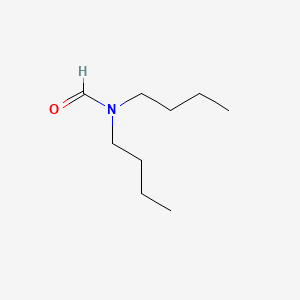

Isobornyl methacrylate is a colorless transparent liquid. It serves as a monomer that combines hardness and flexibility. Due to its unique molecular structure, the polymer derived from IBMA exhibits excellent properties, including high gloss, sharp image, scratch resistance, medium resistance, and weather resistance. Notably, its hygroscopicity is significantly lower than that of methyl methacrylate (MMA) .

Synthesis Analysis

IBMA can be synthesized through various methods. One approach involves adding methyl methacrylate (MMA) to a mixture of sodium 2,6-di-tert-butyl-4-methylphenolate, activated molecular sieves, and other reagents. The resulting crude mixture is then purified by column chromatography .Molecular Structure Analysis

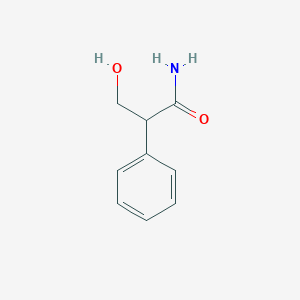

The chemical formula for IBMA is C14H22O2, with a molecular weight of 222.33 g/mol. It is a colorless, transparent liquid with a boiling point of 129°C and a flashpoint of 144°C .Chemical Reactions Analysis

IBMA is a reactive solvent with low vapor pressure. It facilitates free radical polymerization, leading to the formation of a polymer with a high glass transition temperature (Tg) .Aplicaciones Científicas De Investigación

Metacrilato de Isobornilo: Un Análisis Exhaustivo de las Aplicaciones de Investigación Científica

Solvente de Polimerización: El this compound (IBOMA) actúa como un solvente reactivo que admite la polimerización por radicales libres, lo que lleva a la formación de polímeros con una alta temperatura de transición vítrea (Tg). Esta propiedad es particularmente útil para crear materiales que mantienen su forma y función a temperaturas más altas .

Recubrimientos: El IBOMA se utiliza en recubrimientos curados por ultravioleta (UV) o haz de electrones (EB). Estos recubrimientos se valoran por su durabilidad y resistencia a los factores ambientales, lo que los hace adecuados para diversas aplicaciones industriales .

Gestión de la Energía: En el campo de la gestión de la energía, se explora el IBOMA por su potencial en recubrimientos reflectantes en el infrarrojo cercano. Estos recubrimientos pueden reflejar la radiación infrarroja, gestionando así la transferencia de calor y contribuyendo a la eficiencia energética .

Acabados Marinos y Aeroespaciales: El compuesto encuentra aplicaciones en acabados compuestos de alto rendimiento y bajo contenido de compuestos orgánicos volátiles (VOC). Estos acabados se utilizan en las industrias marítima y aeroespacial por su robustez y capacidad de resistir condiciones extremas .

Aplicaciones Médicas: Se ha realizado la síntesis de copolímeros estadísticos de N-vinilpirrolidona (NVP) con IBOMA para aplicaciones médicas. Estos copolímeros se pueden adaptar para diversos usos, incluidos los sistemas de administración de fármacos y los recubrimientos biocompatibles .

Adhesivos: El IBOMA se incorpora en un sistema de fotopolimerización híbrido de metacrilato-norborneno-tiol para producir polímeros termoplásticos con Tg variable. Estos polímeros son adecuados para su uso como adhesivos temporales en diversas aplicaciones debido a sus propiedades ajustables y su contenido de gel insignificante .

Mecanismo De Acción

Target of Action

Isobornyl Methacrylate (IBOMA) is a specialty monomer that imparts several desirable properties to polymers . It is primarily used in the formulation of coatings and in the cosmetics industry . The primary targets of IBOMA are the polymers to which it is added, enhancing their properties such as hardness, weathering resistance, and crack resistance .

Mode of Action

IBOMA combines a complex, aliphatic polycyclic structure with methacrylate functionality . It is a reactive solvent with low vapor pressure that facilitates free radical polymerization . This process forms a polymer with a high glass transition temperature (Tg) . The large polycyclic side chains of IBOMA are responsible for the unique properties it imparts to polymers .

Biochemical Pathways

The majority of polymers utilizing IBOMA are synthesized by radical-initiated chain polymerization reactions of the methacrylate group . Through co-polymerization with a wide variety of acrylate and methacrylate functional monomers, IBOMA-containing polymers suitable for countless applications can be produced .

Pharmacokinetics

It’s important to note that iboma is a reactive solvent with low vapor pressure , which could influence its distribution and interaction in the formulation processes.

Result of Action

When incorporated into a co-polymer with compatible monomers, IBOMA can provide many property improvements to coatings formulations . These include increased hardness and higher glass transition temperatures . The increased flexibility of IBOMA-containing polymers also enhances the adhesion of the coatings formulated from them . In the cosmetics industry, IBOMA helps to improve the texture, spreadability, and adhesion of products, resulting in a smoother and more even application .

Action Environment

The action of IBOMA can be influenced by environmental factors. For instance, the polymerization process facilitated by IBOMA is temperature-dependent . Also, the performance of coatings formulated with IBOMA, such as their resistance to weathering and cracking, can be affected by environmental conditions .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Isobornyl methacrylate can be achieved through the esterification of Isobornyl alcohol with methacrylic acid.", "Starting Materials": [ "Isobornyl alcohol", "Methacrylic acid", "Sulfuric acid", "Sodium sulfate", "Methanol" ], "Reaction": [ "Add Isobornyl alcohol and methacrylic acid to a reaction flask", "Add a catalytic amount of sulfuric acid to the reaction flask", "Heat the reaction mixture to 80-100°C and stir for several hours", "Allow the reaction mixture to cool to room temperature", "Add sodium sulfate to the reaction mixture to remove any excess water", "Filter the reaction mixture to remove the sodium sulfate", "Add methanol to the reaction mixture to precipitate Isobornyl methacrylate", "Filter the precipitated Isobornyl methacrylate and wash with methanol", "Dry the Isobornyl methacrylate under vacuum" ] } | |

Número CAS |

7534-94-3 |

Fórmula molecular |

C14H22O2 |

Peso molecular |

222.32 g/mol |

Nombre IUPAC |

[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3/t10?,11?,14-/m0/s1 |

Clave InChI |

IAXXETNIOYFMLW-MGULZYLOSA-N |

SMILES isomérico |

CC(=C)C(=O)OC1CC2CC[C@@]1(C2(C)C)C |

SMILES |

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |

SMILES canónico |

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |

Punto de ebullición |

112-117 °C at 0.33 kPa |

Densidad |

0.980 @ 25 °C |

Otros números CAS |

7534-94-3 |

Descripción física |

Liquid Clear liquid; [MSDSonline] |

Pictogramas |

Irritant; Environmental Hazard |

Números CAS relacionados |

64114-51-8 |

Vida útil |

Storage of this product at elevated temperatures (>30 °C or >85 °F) reduces the shelf-life. The typical shelf-life for this product is 12 months. /Formulation >99% Isobornyl methacrylate/ |

Presión de vapor |

0.11 [mmHg] 0.11 mm Hg @ 25 °C /Estimated/ |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of IBMA?

A1: The molecular formula of IBMA is C13H20O2, and its molecular weight is 208.30 g/mol.

Q2: How can I confirm the structure of IBMA using spectroscopy?

A2: The structure of IBMA can be confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR) spectroscopy, and 13C NMR spectroscopy. [, , , ]

Q3: Why is IBMA used in the synthesis of pressure-sensitive adhesives (PSAs)?

A3: IBMA enhances the cohesion and adhesion properties of PSAs. When incorporated into acrylic-based PSAs, IBMA increases the glass transition temperature (Tg) of the resulting copolymer, leading to improved cohesion. []

Q4: Can IBMA be used to improve the properties of natural materials like wood?

A4: Yes, IBOMA can be impregnated into wood and polymerized in situ. This process enhances the water resistance and mechanical properties of wood. For example, treating fast-growing poplar with IBOMA significantly reduces water uptake and improves its modulus of rupture, modulus of elasticity, and compression strength. []

Q5: Does IBMA improve the oil resistance of thermoplastic elastomers (TPEs)?

A5: Yes, incorporating short IBMA blocks into TPEs enhances their oil resistance. This is attributed to the hydrophobic nature of the IBMA segments within the TPE structure. []

Q6: Is IBMA used as a catalyst?

A6: While IBMA itself is not typically used as a catalyst, its synthesis often involves catalysts. For instance, strong acid cation-exchange resins like CT800 have demonstrated excellent catalytic performance in the synthesis of IBMA from camphene and methacrylic acid. []

Q7: Are there computational studies on IBMA polymerization?

A7: While detailed computational studies specifically on IBMA might be limited in the provided research, the copolymerization kinetics of IBMA with other methacrylates have been extensively studied. These studies utilize kinetic models to understand the reactivity ratios of IBMA and its influence on copolymer properties. [, ]

Q8: How does the bulky isobornyl group of IBMA influence its polymerization kinetics compared to other methacrylates?

A8: The bulky isobornyl group in IBMA hinders its polymerization kinetics, resulting in a slower polymerization rate compared to less bulky methacrylates. This is evident in the higher mean sequence length and lower run number observed for IBMA in copolymerization reactions. []

Q9: Are there any specific SHE regulations regarding IBMA?

A10: While specific SHE regulations for IBMA are not explicitly discussed in the provided research, its use in applications like medical adhesives and dental resins highlights the importance of biocompatibility and safety considerations. Further research and regulatory guidelines are crucial to ensure responsible use and minimize potential risks. [, , ]

Q10: What are some essential tools for studying IBMA polymerization?

A10: Essential tools for studying IBMA polymerization include:

- Spectroscopic Techniques: FTIR, 1H NMR, 13C NMR for structural characterization. [, , , ]

- Chromatographic Techniques: Gel permeation chromatography (GPC) for analyzing molecular weight distribution. [, ]

- Thermal Analysis: Differential scanning calorimetry (DSC) for determining glass transition temperature and thermal properties. [, , ]

- Microscopy: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for morphological analysis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B1630491.png)

![2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B1630492.png)